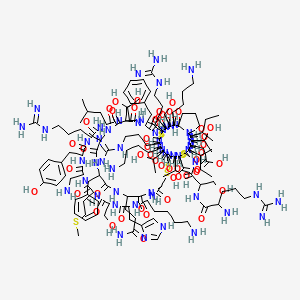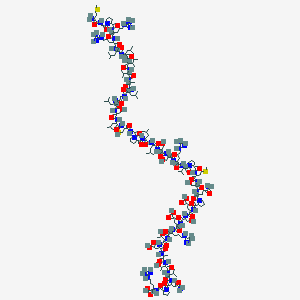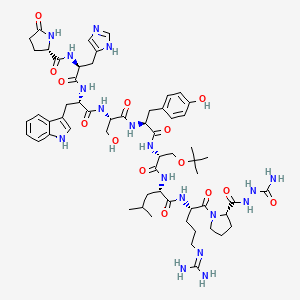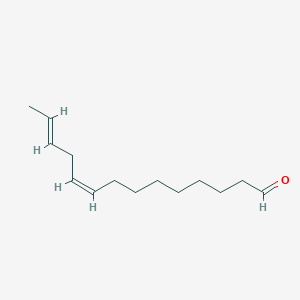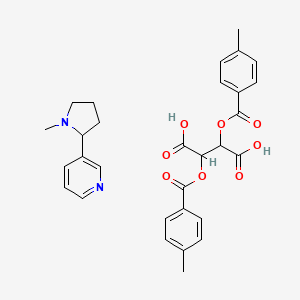![molecular formula C₁₁H₁₁N₃O₄ B1140142 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile CAS No. 126004-13-5](/img/structure/B1140142.png)
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile” belongs to a class of organic molecules that includes functionalities such as imidazole rings, carbonitriles, and a ribofuranose sugar moiety. These structural elements suggest the molecule could have applications in various fields of chemistry and biochemistry, including as intermediates in pharmaceutical syntheses or in materials science.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the production of 5-ethynylimidazole derivatives from their 5-iodo precursors (Minakawa, Matsuda, Ueda, & Sasaki, 1990). These methods are valuable for introducing ethynyl groups to imidazole rings, a key step that could be adapted for synthesizing the target compound.
Molecular Structure Analysis
Molecular structure analysis of compounds containing imidazole rings and carbonitrile groups can be performed using various spectroscopic techniques, including NMR and IR spectroscopy. For example, the structural elucidation of novel imidazole derivatives has been achieved through comprehensive analytical and spectroscopic methods (Kirilyuk, Morozov, Tabatchikova, Medvedev, Lebedev, Romanenko, Rybalova, & Grigor’ev, 2008).
Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as oxadiazoles and imidazoles, have been extensively studied for their therapeutic potential across various diseases. The unique structural features of these compounds enable effective binding with different enzymes and receptors in biological systems, eliciting a wide array of bioactivities. They have shown promising results in the treatment of cancers, microbial infections, inflammation, and many other conditions due to their ability to interact through numerous weak interactions, providing a foundation for the development of novel medicinal agents with high therapeutic potency.
- Oxadiazoles, in particular, have been highlighted for their significant pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral effects. Research emphasizes the development of oxadiazole-based derivatives for various medicinal applications, underscoring their value in medicinal chemistry and drug development efforts (Verma et al., 2019).
Biomass Conversion and Sustainable Materials
The conversion of plant biomass into valuable chemicals and materials is another significant application area. Derivatives of hydroxymethylfurfural (HMF), for instance, serve as platform chemicals for producing sustainable materials. These derivatives, including furan compounds, offer an alternative to non-renewable hydrocarbon sources, presenting a sustainable pathway for the production of polymers, fuels, and other functional materials. This research area promises significant advancements in green chemistry and materials science, leveraging plant-derived compounds for a more sustainable future (Chernyshev et al., 2017).
Radical Scavengers and Antioxidant Applications
Compounds with antioxidant properties, such as chromones, play crucial roles in mitigating oxidative stress and preventing cellular damage. These compounds, found in the human diet, possess anti-inflammatory, antidiabetic, antitumor, and anticancer activities, attributed to their ability to neutralize active oxygen species and halt free radical processes. Their potential in preventing diseases related to oxidative stress highlights the importance of these compounds in health and disease management (Yadav et al., 2014).
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMFSMFVAEFOI-GWOFURMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

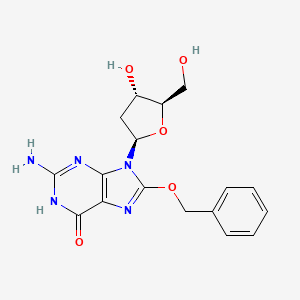
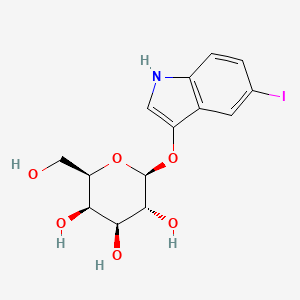
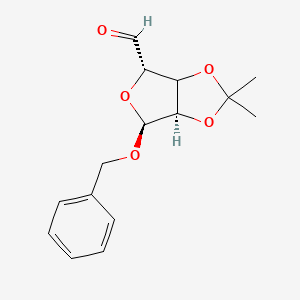
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
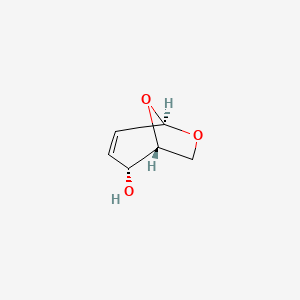
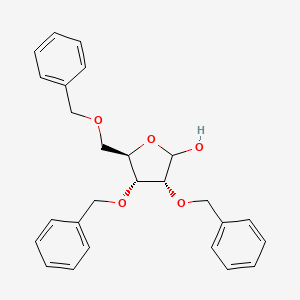
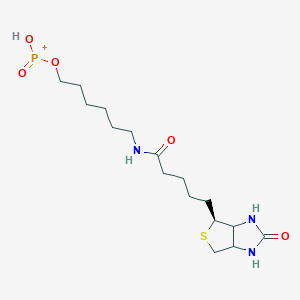
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
